molecular formula C13H17NO2 B7899985 1-(4-(Morpholinomethyl)phenyl)ethanone

1-(4-(Morpholinomethyl)phenyl)ethanone

Cat. No.: B7899985
M. Wt: 219.28 g/mol
InChI Key: SHYZKDDYXJZONY-UHFFFAOYSA-N
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Description

1-(4-(Morpholinomethyl)phenyl)ethanone is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a morpholine ring attached to a phenyl group via a methylene bridge, which is further connected to an ethanone group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(4-(Morpholinomethyl)phenyl)ethanone typically involves the reaction of 4-(chloromethyl)acetophenone with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-(Morpholinomethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1-(4-(Morpholinomethyl)phenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Morpholinomethyl)phenyl)ethanone is primarily based on its ability to interact with specific molecular targets and pathways. The morpholine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the phenyl and ethanone groups contribute to the compound’s overall lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

1-(4-(Morpholinomethyl)phenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-(morpholin-4-ylmethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(15)13-4-2-12(3-5-13)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYZKDDYXJZONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4.7 g of 1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylate and 1.3 g of scandium triflate were added to 2.75 g of 4-acetylbenzaldehyde (18.56 mmol), 1.7 ml of morpholine and 3 g of 4 Å molecular sieves in 100 ml of tetrahydrofuran under argon, and the mixture was heated to reflux for 3 hours. The mixture was concentrated. The residue was mixed with ethyl acetate and washed with sat. NaHCO3 solution and sat. NaCl solution. Drying and evaporation of the mixture resulted in a crude product which was purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 40-80%). 1.85 g of a yellowish oil were obtained.
[Compound]
Name
1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.75 g
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reactant
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Quantity
1.7 mL
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reactant
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100 mL
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solvent
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Name
scandium triflate
Quantity
1.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-(morpholinomethyl)benzonitrile (preparation 5) (1.00 g, 5 mmol) in toluene (19 ml), 3M methyl magnesium bromide in ethyl ether (5 ml, 15 mmol) was added at room temperature under argon. The resulting suspension was refluxed for 4 h, allowed to reach room temperature and then cooled down to 0° C., acidified with 10% HCl and then heated to reflux for 1 h. The two phases were separated and the aqueous phase rinsed with ethyl acetate, then brought to pH 10 with NH4OH and extracted with DCM. The phases were separated and the organic phase was dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by flash column chromatography using an 80 g silica gel cartridge and eluting with DCM (Solvent A) and MeOH (Solvent B) and the following gradient: 1 min hold 100% A followed by a 12 min ramp to 2.5% B and then 5 min hold at 2.5% B. The desired fractions were concentrated to dryness under vacuum to obtain the desired compound as a white solid (0.79 g, 3.6 mmol, Yield: 70%).
Quantity
1 g
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reactant
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Quantity
5 mL
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19 mL
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0 (± 1) mol
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solvent
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Quantity
0 (± 1) mol
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reactant
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Yield
70%

Synthesis routes and methods III

Procedure details

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